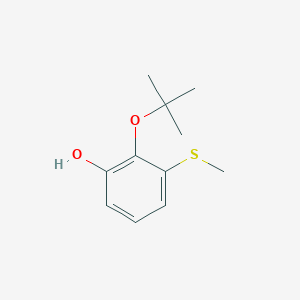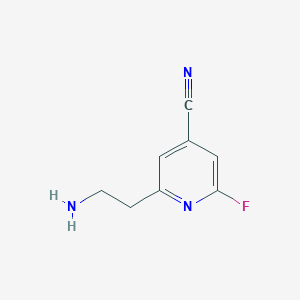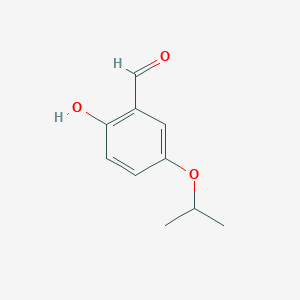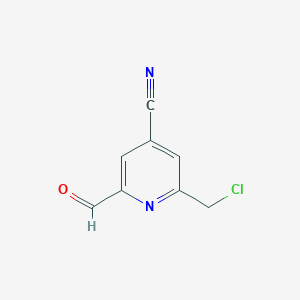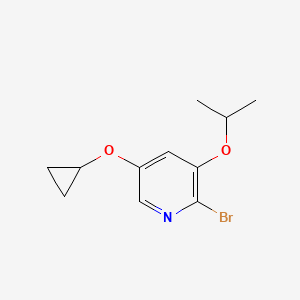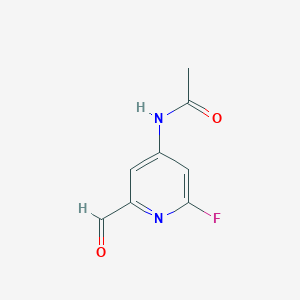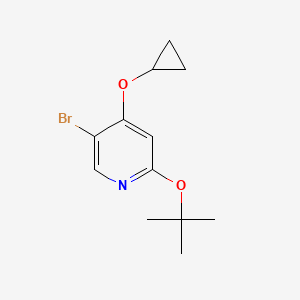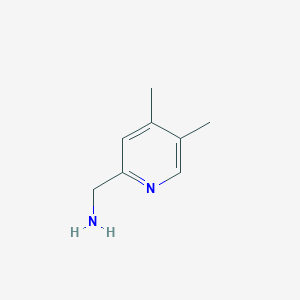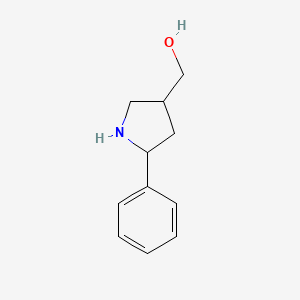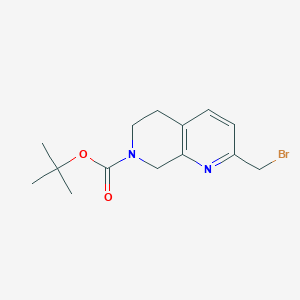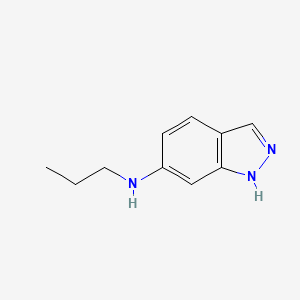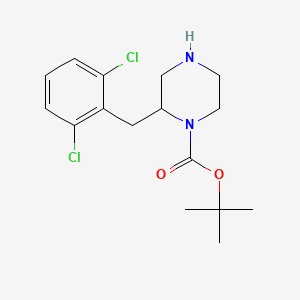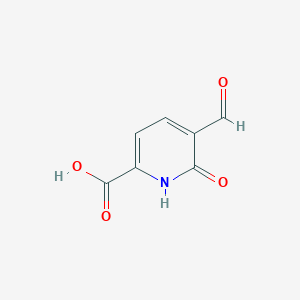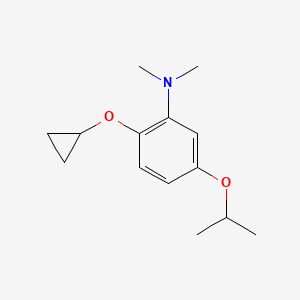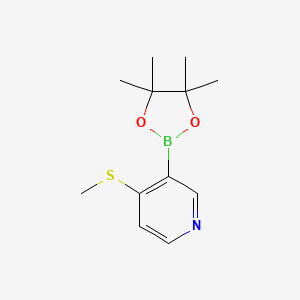
4-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its stability and reactivity. This compound features a boronic acid ester functional group, which is known for its versatility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Borylation of Pyridine Derivatives: The starting material, 4-(methylthio)pyridine, undergoes a borylation reaction.
Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous Flow Borylation: Utilizing continuous flow reactors for the borylation step to enhance efficiency and control.
Automated Esterification: Automated systems for the esterification step to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(Methylthio)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative with a hydrogen atom replacing the boronic ester group.
科学的研究の応用
4-(Methylthio)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceuticals, especially in the synthesis of biologically active compounds.
Material Science: Employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 4-(methylthio)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 4-Methyl-3-thiopheneboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Uniqueness
4-(Methylthio)pyridine-3-boronic acid pinacol ester is unique due to its methylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions where other boronic esters may not perform as effectively.
特性
分子式 |
C12H18BNO2S |
|---|---|
分子量 |
251.16 g/mol |
IUPAC名 |
4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-8-14-7-6-10(9)17-5/h6-8H,1-5H3 |
InChIキー |
GVXZOFIUAYWWSY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


